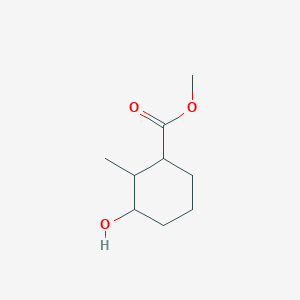

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

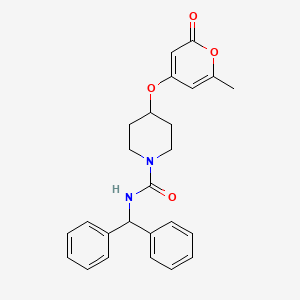

“Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate” is likely a cyclohexane derivative. Cyclohexane is a six-membered ring compound, and it’s one of the most basic structures in organic chemistry . The “methyl” groups refer to CH3 groups attached to the cyclohexane ring, and “carboxylate” refers to a COO- group, which in this case is likely attached to a methyl group (forming a ester) given the “methyl” prefix .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclohexane ring, followed by the addition of the methyl and carboxylate groups. This could potentially be achieved through a variety of organic chemistry reactions, including but not limited to Grignard reactions, Friedel-Crafts alkylation, and esterification .Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered cyclohexane ring, with a methyl group and a hydroxyl group attached to one carbon, and a methyl ester group attached to a different carbon . The exact structure would depend on the specific locations of these groups on the cyclohexane ring.Chemical Reactions Analysis

As a cyclohexane derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the ester group could allow for reactions such as hydrolysis or reduction . The specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, cyclohexane derivatives have relatively low polarity, and are typically liquids at room temperature . The presence of the ester group could increase the compound’s polarity and potentially its boiling point .Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate, focusing on six unique fields:

Pharmaceuticals and Drug Development

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific receptors or enzymes. For instance, it can be utilized in the synthesis of anti-inflammatory agents, analgesics, and other therapeutic drugs due to its ability to interact with biological molecules effectively .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups, including the hydroxyl and ester groups, make it a versatile intermediate in the construction of cyclic and acyclic compounds. Researchers often use it in the synthesis of natural products and other complex organic molecules .

Material Science

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is also explored in material science for the development of novel polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials. This makes it useful in creating high-performance materials for various industrial applications .

Agricultural Chemistry

In the field of agricultural chemistry, this compound can be used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides. Its chemical properties allow it to be modified into active ingredients that can protect crops from pests and diseases, thereby improving agricultural productivity.

Biochemical Research

Methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate is employed in biochemical research as a substrate or inhibitor in enzyme studies. Its structure allows it to mimic or interfere with natural substrates, making it a useful tool for studying enzyme mechanisms and kinetics. This can lead to a better understanding of biochemical pathways and the development of new biochemical assays .

Propriétés

IUPAC Name |

methyl 3-hydroxy-2-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h6-8,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESCOMISZKGALQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCC1O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2663522.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)

![N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2663528.png)

![3-((tetrahydrofuran-2-yl)methyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663533.png)

![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2663544.png)